2(3H)-Benzofuranone, 4,5,6,7-tetramethyl-
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Overview
Description
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- is an organic compound with a unique structure that includes a benzofuranone core substituted with four methyl groups at the 4, 5, 6, and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4,5,6,7-tetramethylbenzaldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuranone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuranones.
Scientific Research Applications
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. The compound may also interact with enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar tetramethyl-substituted structure but differ in their core structure.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound also features multiple methyl groups but has a different functional group arrangement.
Uniqueness
2(3H)-Benzofuranone, 4,5,6,7-tetramethyl- is unique due to its benzofuranone core, which imparts distinct chemical and physical properties
Properties
CAS No. |
60998-59-6 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,5,6,7-tetramethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C12H14O2/c1-6-7(2)9(4)12-10(8(6)3)5-11(13)14-12/h5H2,1-4H3 |
InChI Key |
ZRJOZLVUOJRDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)CC(=O)O2)C)C |
Origin of Product |
United States |
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